molecular formula C19H32N2O2 B3122009 (4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] CAS No. 298693-03-5

(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]

Cat. No. B3122009
CAS RN: 298693-03-5
M. Wt: 320.5 g/mol
InChI Key: WGMVBTAYSGCATC-ZIAGYGMSSA-N
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Description

“(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]” is a solid compound . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular formula of “(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]” is C17H28N2O2 . The exact mass is 306.230728204 g/mol .


Physical And Chemical Properties Analysis

“(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]” is a solid compound . It has a molecular weight of 306.4 g/mol . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 43.2 Ų .

Scientific Research Applications

Synthesis and Structural Features

  • Synthesis of Heterocyclic Compounds : The compound has been studied in the context of synthesizing heterocyclic compounds, specifically derivatives of 1,2,4-triazole, which are notable for their broad spectrum of biological activities including antiviral, anti-inflammatory, and anti-cancer properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Synthesis Methods

  • Development of Synthesis Methods : Research has been conducted on developing efficient synthesis methods for related compounds, such as the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand, to improve yields and simplify purification processes (Shimizu, Holder, & Stoltz, 2013).

Chemical Properties and Transformations

  • Exploring Chemical Transformations : Studies have looked into the chemical transformations of related compounds, such as the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-tert-butyl-2H-1,2,3-triazole 1-oxide, providing insights into their structural and chemical properties (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).

  • Isocyanide Insertions for Pharmacological Applications : The triple consecutive insertions of tert-butyl isocyanide into aldehydes have been studied for the synthesis of pharmacologically interesting 4-cyanooxazoles, highlighting potential applications in drug development (Lu, Ding, & Xu, 2023).

  • Cyclodextrin Molecular Reactor : Research has been conducted using 4-tert-butylphenyl azide in a cyclodextrin molecular reactor, demonstrating the ability to control regioselectivity in chemical reactions, which is significant for synthesizing specific compounds (Barr, Lincoln, & Easton, 2005).

  • Atropisomerism Studies : The synthesis and study of substituted (4S)-4-isopropyl-2-(2,2′-binaphthalen-1-yl)-4,5-dihydrooxazoles have provided insights into atropisomerism, a concept important in the design of chiral drugs (Baker, Brkic, Sargent, Skelton, & White, 2000).

  • Stable Halogenated Carbenes Research : The synthesis of stable halogenated carbenes, like 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, and their transformations have been studied, contributing to the understanding of stable heteroaromatic carbenes (Glinyanaya, Rayenko, Korotkikh, Rusanov, Ryabitsky, & Shvaika, 2021).

properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-17(2,3)13-11-22-15(20-13)19(9-7-8-10-19)16-21-14(12-23-16)18(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMVBTAYSGCATC-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CCCC2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 2
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 3
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 4
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 5
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Reactant of Route 6
(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]

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